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Compound of Interest

Compound Name: Crocetin dialdehyde

Cat. No.: B190855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Crocetin dialdehyde is a key intermediate in the biosynthesis of crocetin, a major active

component of saffron with significant therapeutic potential. A thorough understanding of its

spectroscopic properties is essential for its identification, characterization, and quantification in

various matrices. This technical guide provides a summary of the available spectroscopic data

for crocetin dialdehyde and related compounds, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental

protocols and a visualization of its biosynthetic pathway are also presented to support research

and development efforts.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for crocetin dialdehyde is not readily available in the public domain,

data for the closely related trans- and cis-crocetin provide valuable reference points. The

structural similarity, differing only at the terminal carboxyl groups versus aldehyde groups,

allows for insightful comparisons.

Table 1: ¹H NMR Spectroscopic Data for trans-Crocetin in DMSO-d₆
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

4/4' 6.61 dd 11.4, 15.0

3/3' 7.21 d 11.4

5/5' 6.73 d 15.0

7/7' 6.49 dd 3.0, 7.9

8/8' 6.84 dd 3.0, 7.9

Table 2: ¹³C NMR Spectroscopic Data

Note: Specific ¹³C NMR data for crocetin dialdehyde was not found in the performed search.

Data for crocetin would be a useful comparison but was also not explicitly available in the

search results.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data

Note: Specific IR absorption data for crocetin dialdehyde was not found in the performed

search.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of crocetin dialdehyde is characterized by strong absorption in the

visible region, typical for carotenoid-like molecules with extended conjugated systems.

Table 4: UV-Vis Spectroscopic Data for Crocetin Dialdehyde

Solvent λmax (nm)

Mobile Phase (HPLC) ~450

Note: The provided λmax is an approximation from HPLC-DAD analysis. Detailed molar

absorptivity data was not available.
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Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆,

CDCl₃). For a proton NMR, a concentration of 2-5 mg/0.7 mL is typically sufficient, while for a

carbon NMR, a higher concentration of around 20 mg/0.7 mL is recommended.

Filter the solution using a pipette with a cotton wool plug to remove any particulate matter.

Transfer the filtered solution into a 5 mm NMR tube to a depth of approximately 4 cm.

Instrument Parameters (Example for ¹H NMR):

Spectrometer: Bruker Avance III 600 MHz or equivalent

Pulse Program: Standard zg30 or similar

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1.0 s

Acquisition Time: ~2-3 s

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Instrument Parameters:

Spectrometer: FT-IR spectrometer

Mode: ATR

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

UV-Vis Spectroscopy
Sample Preparation:

Dissolve the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol,

acetonitrile).

Prepare a dilute solution to ensure the absorbance falls within the linear range of the

instrument (typically < 1.5 AU).

Instrument Parameters:

Spectrometer: Dual-beam UV-Vis spectrophotometer

Wavelength Range: 200 - 800 nm

Slit Width: 1.0 nm

Scan Speed: Medium

Blank: Use the same solvent as used for the sample.

Biosynthesis and Conversion of Crocetin
Dialdehyde
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Crocetin dialdehyde is a pivotal molecule in the biosynthetic pathway of saffron's

characteristic apocarotenoids. It is formed from the oxidative cleavage of zeaxanthin and is

subsequently converted to crocetin.

Zeaxanthin Crocetin DialdehydeCCD2 CrocetinALDH

Click to download full resolution via product page

Caption: Biosynthetic pathway of crocetin dialdehyde from zeaxanthin and its conversion to

crocetin.

To cite this document: BenchChem. [Spectroscopic Profile of Crocetin Dialdehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190855#crocetin-dialdehyde-spectroscopic-data-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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